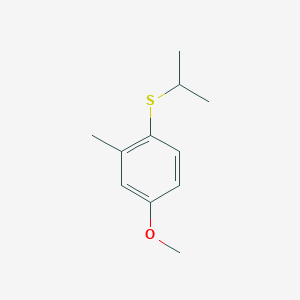
4-Methoxy-2-methyl-1-propan-2-ylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-Methoxy-2-methyl-1-propan-2-ylsulfanylbenzene” is known as 1-Fluoro-2-methyl-4-(isopropylthio)benzene. This compound is an organic molecule that features a benzene ring substituted with a fluorine atom, a methyl group, and an isopropylthio group. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-methyl-4-(isopropylthio)benzene can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 1-fluoro-2-methylbenzene with isopropylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 1-fluoro-2-methyl-4-(isopropylthio)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-methyl-4-(isopropylthio)benzene undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the isopropylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated products, modified thioethers.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
1-Fluoro-2-methyl-4-(isopropylthio)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-fluoro-2-methyl-4-(isopropylthio)benzene exerts its effects depends on its interaction with specific molecular targets. The fluorine atom and the isopropylthio group can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
1-Fluoro-2-methyl-4-(isopropylthio)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-methylbenzene: Lacks the isopropylthio group, resulting in different chemical reactivity and biological activity.
1-Fluoro-4-(isopropylthio)benzene: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.
2-Methyl-4-(isopropylthio)benzene:
The uniqueness of 1-fluoro-2-methyl-4-(isopropylthio)benzene lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-methyl-1-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-8(2)13-11-6-5-10(12-4)7-9(11)3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHSJNOWQQKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














